molecular formula C9H6BrNO2 B8146725 2-(5-Bromo-2-cyanophenyl)acetic acid

2-(5-Bromo-2-cyanophenyl)acetic acid

Cat. No.: B8146725
M. Wt: 240.05 g/mol
InChI Key: UNMJILWVOSRMMY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-cyanophenyl)acetic acid typically involves the bromination of 2-cyanophenylacetic acid. The reaction is carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst and an organic solvent . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-cyanophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylacetic acids can be formed.

    Reduction Products: Amino derivatives or carboxylic acids.

    Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

2-(5-Bromo-2-cyanophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-cyanophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can influence the compound’s reactivity and binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorophenyl)acetic acid
  • 2-(5-Bromo-2-methylphenyl)acetic acid
  • 2-(5-Bromo-2-nitrophenyl)acetic acid

Uniqueness

2-(5-Bromo-2-cyanophenyl)acetic acid is unique due to the presence of both bromine and cyano groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-(5-bromo-2-cyanophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-2-1-6(5-11)7(3-8)4-9(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMJILWVOSRMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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